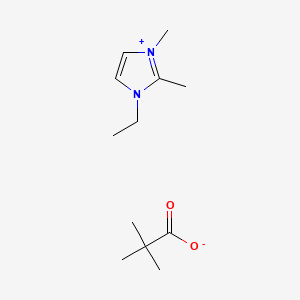
2,2-Dimethylpropanoate;1-ethyl-2,3-dimethylimidazol-3-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylpropanoate;1-ethyl-2,3-dimethylimidazol-3-ium is a compound that combines an ester and an imidazolium salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethylpropanoate typically involves the esterification of 2,2-dimethylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
For the preparation of 1-ethyl-2,3-dimethylimidazol-3-ium, a common method involves the alkylation of 2,3-dimethylimidazole with ethyl iodide in the presence of a base such as potassium carbonate . The reaction is typically conducted in an organic solvent like acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production of 2,2-dimethylpropanoate follows similar principles as laboratory synthesis but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and efficiency .
The industrial production of 1-ethyl-2,3-dimethylimidazol-3-ium involves similar alkylation reactions but may utilize more efficient catalysts and purification techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethylpropanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis in the presence of water and an acid or base catalyst results in the formation of 2,2-dimethylpropanoic acid and ethanol . Transesterification with other alcohols can produce different esters.
1-ethyl-2,3-dimethylimidazol-3-ium, being an ionic liquid, can participate in various reactions including nucleophilic substitutions, oxidations, and reductions .
Common Reagents and Conditions
Hydrolysis: Acid or base catalysts, water, reflux conditions.
Transesterification: Alcohols, acid or base catalysts, reflux conditions.
Nucleophilic Substitution: Nucleophiles such as halides, organic solvents, mild heating.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, ambient to mild heating.
Major Products
Hydrolysis of 2,2-Dimethylpropanoate: 2,2-dimethylpropanoic acid and ethanol.
Transesterification of 2,2-Dimethylpropanoate: Various esters depending on the alcohol used.
Nucleophilic Substitution of 1-ethyl-2,3-dimethylimidazol-3-ium: Substituted imidazolium salts.
Applications De Recherche Scientifique
2,2-Dimethylpropanoate is used as a solvent and intermediate in organic synthesis. It is also employed in the fragrance industry due to its pleasant odor .
1-ethyl-2,3-dimethylimidazol-3-ium has applications in green chemistry as a solvent and catalyst for various reactions. Its ionic liquid properties make it useful in electrochemistry, separation processes, and as a medium for enzymatic reactions .
Mécanisme D'action
The mechanism of action for 2,2-dimethylpropanoate involves its role as a solvent or reactant in chemical reactions. It can stabilize transition states and intermediates, facilitating various organic transformations .
1-ethyl-2,3-dimethylimidazol-3-ium, as an ionic liquid, can stabilize charged intermediates and transition states in reactions. It can also interact with substrates and catalysts, enhancing reaction rates and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A common ester used as a solvent and in organic synthesis.
1-butyl-3-methylimidazolium chloride: Another ionic liquid with similar applications in green chemistry and electrochemistry.
Uniqueness
2,2-Dimethylpropanoate is unique due to its branched structure, which imparts different physical properties compared to linear esters like ethyl acetate .
1-ethyl-2,3-dimethylimidazol-3-ium is unique among ionic liquids due to its specific alkylation pattern, which affects its solubility, melting point, and reactivity .
Propriétés
Formule moléculaire |
C12H22N2O2 |
|---|---|
Poids moléculaire |
226.32 g/mol |
Nom IUPAC |
2,2-dimethylpropanoate;1-ethyl-2,3-dimethylimidazol-3-ium |
InChI |
InChI=1S/C7H13N2.C5H10O2/c1-4-9-6-5-8(3)7(9)2;1-5(2,3)4(6)7/h5-6H,4H2,1-3H3;1-3H3,(H,6,7)/q+1;/p-1 |
Clé InChI |
RJVMLQTYHUTXSD-UHFFFAOYSA-M |
SMILES canonique |
CCN1C=C[N+](=C1C)C.CC(C)(C)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


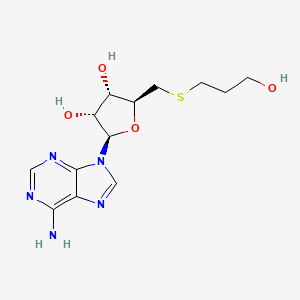
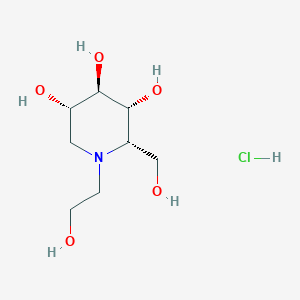
![14-Hydroxy-13,13,15,15-tetramethyl-9-oxa-2,4,6,14-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3(8),6,11,16-pentaen-5-one](/img/structure/B13442347.png)
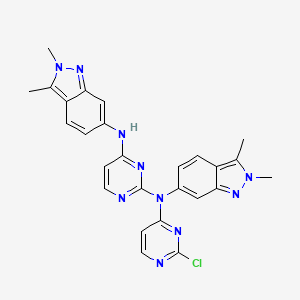
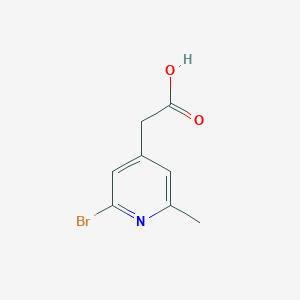
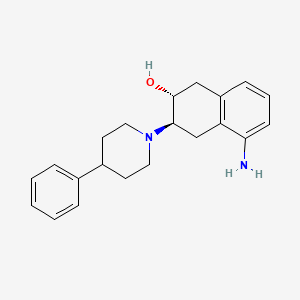
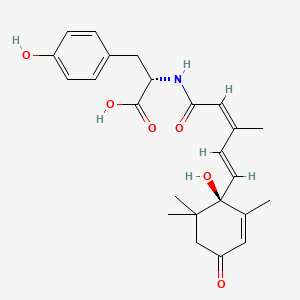
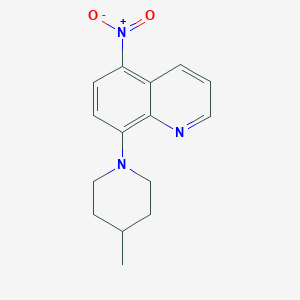
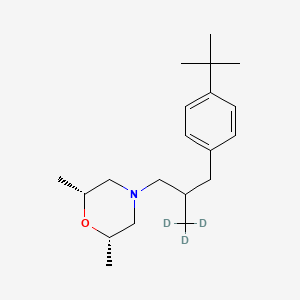
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-10-(2-ethoxypropan-2-yloxyimino)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B13442402.png)
![{[1-(butan-2-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B13442405.png)
![N-[[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]thioxomethyl]benzamide](/img/structure/B13442408.png)
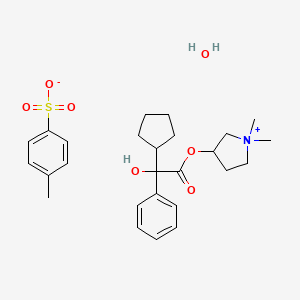
![(1S)-3-[3-((3-Isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B13442442.png)
